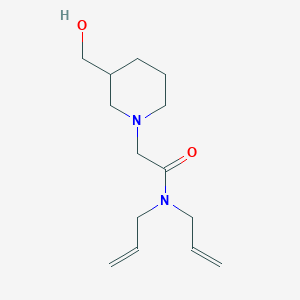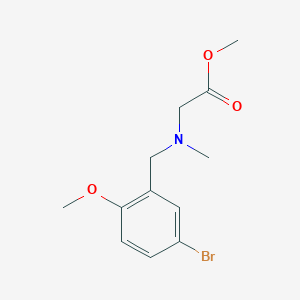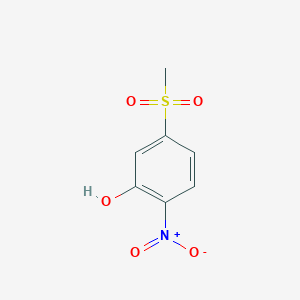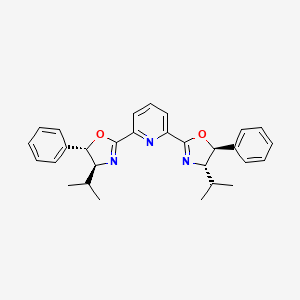
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide typically involves the functionalization of piperidine derivatives. The process may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in stock or backordered impurities, bulk custom synthesis, and procurement .
化学反応の分析
Types of Reactions: n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine moiety allows it to participate in intra- and intermolecular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions may yield reduced piperidine derivatives, while cycloaddition reactions can produce more complex cyclic structures .
科学的研究の応用
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide has various scientific research applications. The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .
作用機序
The mechanism of action of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often exhibit pharmacophoric features that allow them to interact with specific receptors and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds: Similar compounds to n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide include other piperidine derivatives such as N,N-diallyl-N’-acetylhydrazine, 1,1-diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine, tris(diethylamino)diallylaminophosphonium chloride, and 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its diallyl and hydroxymethyl groups provide unique reactivity and potential for further functionalization .
特性
分子式 |
C14H24N2O2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)piperidin-1-yl]-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-3-7-16(8-4-2)14(18)11-15-9-5-6-13(10-15)12-17/h3-4,13,17H,1-2,5-12H2 |
InChIキー |
ADVGARRZNCYTSO-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC=C)C(=O)CN1CCCC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)


![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)



